3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
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Overview
Description
3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a three-carbon chain, which is further substituted with a phenyl ring bearing a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a secondary amine, formaldehyde, and a phenol derivative are reacted to form the desired product. The reaction conditions typically include a basic catalyst such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-one.
Reduction: Formation of 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-amine.
Substitution: Formation of this compound derivatives with various substituents on the phenyl ring.
Scientific Research Applications
3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl ring and propan-2-yloxy group contribute to its overall hydrophobicity and ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-[4-(methoxy)phenyl]propan-1-ol
- 3-amino-3-[4-(ethoxy)phenyl]propan-1-ol
- 3-amino-3-[4-(butoxy)phenyl]propan-1-ol
Uniqueness
3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is unique due to the presence of the propan-2-yloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
787615-30-9 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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